4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate
Description
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 478050-05-4) is a sulfonamide-based ester with the molecular formula C₂₁H₁₉NO₄S and a molar mass of 381.44 g/mol . Key physicochemical properties include a predicted density of 1.291 g/cm³, boiling point of 545.3°C, and a highly acidic pKa of -3.63, indicative of strong electron-withdrawing effects from the sulfonyl group . Structurally, it comprises a 4-methylphenyl ester linked to a glycine derivative substituted with a phenylsulfonamidoanilino moiety.
Properties
IUPAC Name |
(4-methylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-17-12-14-19(15-13-17)26-21(23)16-22(18-8-4-2-5-9-18)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCRQFKSYIRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Anilinoacetate Moiety: This step involves the reaction of aniline with chloroacetic acid to form anilinoacetic acid.
Sulfonylation: The anilinoacetic acid is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.
Esterification: Finally, the 4-methylphenyl group is introduced through an esterification reaction with 4-methylphenol and a suitable esterifying agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Acetate Derivatives
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate (478050-05-4) | C₂₁H₁₉NO₄S | 381.44 | - 4-Methylphenyl ester - Phenylsulfonyl group - Anilino linkage |
High predicted boiling point (545.3°C) due to aromatic stacking interactions. |
| Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate (339275-79-5) | C₁₆H₁₄Cl₂NO₄S | 395.26 | - Ethyl ester - 4-Chlorophenylsulfonyl - Chlorinated anilino |
Increased lipophilicity from Cl substituents; potential enhanced metabolic stability. |
| Methyl 2-[(4-fluorophenyl)sulfonyl-propan-2-ylamino]acetate | C₁₂H₁₆FNO₄S | 289.32 | - Methyl ester - 4-Fluorophenylsulfonyl - Propan-2-ylamino group |
Fluorine enhances electronegativity, potentially improving binding affinity. |
| Methyl [(4-chlorophenyl)sulfonylamino]acetate (496937-72-5) | C₁₇H₁₈ClNO₄S | 367.84 | - Methyl ester - 4-Chlorophenylsulfonyl - 2-Phenylethylamino |
Bulky phenylethyl group may increase steric hindrance, reducing enzymatic degradation. |
| (7,8-Dimethyl-2-oxochromen-4-yl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate (735293-16-0) | C₂₁H₂₁NO₆S | 415.46 | - Chromene-based ester - 4-Methylphenylsulfonyl |
Chromene moiety introduces planarity, potentially enhancing π-π interactions in biological targets. |
Substituent Effects on Physicochemical Properties
Fluorination (CAS in ) enhances electronegativity, stabilizing the sulfonyl group against nucleophilic attack, which may improve metabolic stability.
Amino Group Modifications: The propan-2-ylamino group in introduces branching, which could disrupt crystallinity and enhance solubility. The chromene-based ester in adds rigidity, likely affecting conformational flexibility and target engagement.
Biological Activity
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate, with the CAS number 478050-05-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that includes a methylphenyl group, a phenylsulfonyl moiety, and an anilinoacetate fragment. This combination of functional groups is believed to contribute significantly to its biological activity.
The biological activity of 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to anticancer effects. For instance, it could target proteases or kinases that are crucial for tumor growth and proliferation.
- Cell Signaling Modulation : By affecting cell signaling pathways, this compound might alter gene expression and cellular metabolism, which are critical for cancer progression and other diseases.
Biological Activities
Research indicates that 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
- Anticancer Potential : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Potential inhibition of proteases |
Case Studies
- Anticancer Activity : A study evaluated the effect of 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
- Microbial Efficacy : In vitro assays demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Pharmacokinetics
While detailed pharmacokinetic data is limited, initial assessments suggest the following:
- Absorption : The compound is likely well absorbed due to its lipophilic nature.
- Distribution : It may distribute widely in tissues due to its chemical structure.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
